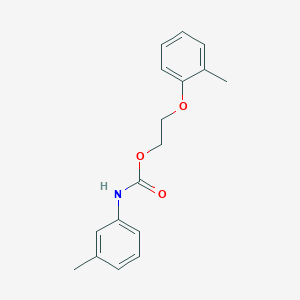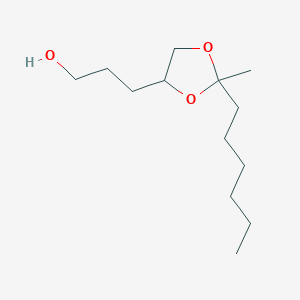![molecular formula C11H9BrO2 B14518967 3-[(2-Bromophenyl)methylidene]oxolan-2-one CAS No. 62514-59-4](/img/structure/B14518967.png)
3-[(2-Bromophenyl)methylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Bromophenyl)methylidene]oxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-[(2-Bromophenyl)methylidene]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
3-[(2-Bromophenyl)methylidene]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for further modification and optimization in drug discovery programs.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-[(2-Bromophenyl)methylidene]oxolan-2-one can be compared with other similar compounds, such as:
3-[(2-Chlorophenyl)methylidene]oxolan-2-one: This compound has a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
3-[(2-Fluorophenyl)methylidene]oxolan-2-one: This compound has a fluorine atom instead of a bromine atom. Fluorine substitution can lead to different chemical and biological properties due to the unique characteristics of fluorine.
3-[(2-Methylphenyl)methylidene]oxolan-2-one: This compound has a methyl group instead of a bromine atom. The presence of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of this compound lies in its bromine substitution, which imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
62514-59-4 |
|---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H9BrO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2 |
InChI Key |
GJXJKXIVOYZAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


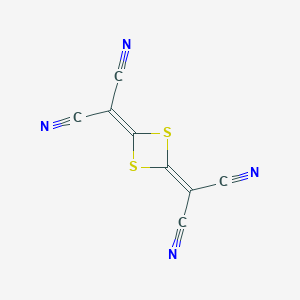
![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)
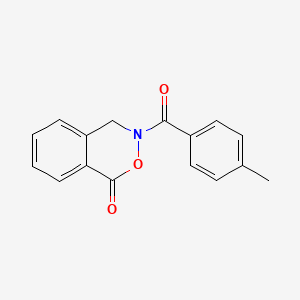
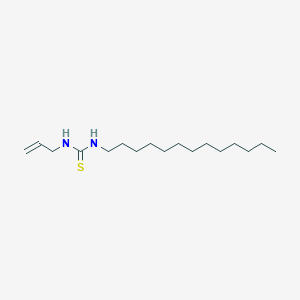
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)
![(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14518927.png)
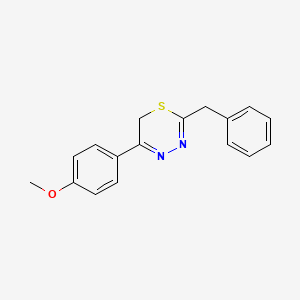

![4'-Acetyl[1,1'-biphenyl]-3-yl acetate](/img/structure/B14518938.png)
![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)

